molecular formula C12H15N3O3 B12913680 N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide CAS No. 5367-38-4

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B12913680
CAS No.: 5367-38-4
M. Wt: 249.27 g/mol
InChI Key: UTPLZMZXGBGQGZ-UHFFFAOYSA-N
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Description

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is a compound that features a pyrrolidine ring attached to a nitro-substituted phenyl group, with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:

    Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of nitro and pyrrolidine groups on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Pyrrolidin-1-yl)phenyl)acetamide: Similar structure but lacks the nitro group.

    N-(3-Nitro-4-(morpholin-1-yl)phenyl)acetamide: Similar structure but with a morpholine ring instead of pyrrolidine.

    N-(3-Nitro-4-(piperidin-1-yl)phenyl)acetamide: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the nitro group and the pyrrolidine ring, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential therapeutic applications.

Biological Activity

N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Pyrrolidine Ring : Enhances binding affinity to biological targets.
  • Nitro Group : Can undergo bioreduction to form reactive intermediates.
  • Acetamide Functional Group : Contributes to its pharmacological properties.

The molecular formula for this compound is C12_{12}H14_{14}N4_{4}O2_{2}, with a molecular weight of approximately 248.27 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with neurotransmitter systems, influencing pain modulation and inflammation pathways .
  • Bioreduction of Nitro Group : This process generates reactive intermediates that can disrupt cellular processes, potentially leading to cytotoxic effects .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, particularly against multidrug-resistant strains .

Analgesic and Anti-inflammatory Properties

Studies suggest that this compound has potential as an analgesic and anti-inflammatory agent. Its ability to modulate pain perception and inflammatory responses makes it a candidate for further pharmacological development .

Anticancer Activity

Recent investigations have assessed the anticancer properties of this compound using various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 human lung adenocarcinoma cells, demonstrating a dose-dependent response .

CompoundCell LineIC50_{50} (µM)
This compoundA54924
CisplatinA54910

This table illustrates the comparative efficacy of this compound against a standard chemotherapeutic agent.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. It demonstrated significant inhibitory effects on multidrug-resistant Staphylococcus aureus strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxicity of this compound on A549 cells, revealing an IC50_{50} value of 24 µM. This suggests moderate potency compared to established anticancer drugs like cisplatin .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound effectively inhibited the growth of drug-resistant bacterial strains, supporting its use in treating infections caused by resistant pathogens .
  • Mechanistic Insights :
    • Research indicates that the nitro group can form reactive intermediates that may inhibit key enzymes involved in cellular metabolism, contributing to both anticancer and antimicrobial effects .

Properties

CAS No.

5367-38-4

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-(3-nitro-4-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H15N3O3/c1-9(16)13-10-4-5-11(12(8-10)15(17)18)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16)

InChI Key

UTPLZMZXGBGQGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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